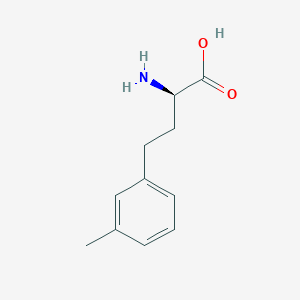

(R)-2-Amino-4-(3-methylphenyl)butanoic acid

CAS No.:

Cat. No.: VC13651722

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO2 |

|---|---|

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | (2R)-2-amino-4-(3-methylphenyl)butanoic acid |

| Standard InChI | InChI=1S/C11H15NO2/c1-8-3-2-4-9(7-8)5-6-10(12)11(13)14/h2-4,7,10H,5-6,12H2,1H3,(H,13,14)/t10-/m1/s1 |

| Standard InChI Key | HEJMMMOBDAVUBT-SNVBAGLBSA-N |

| Isomeric SMILES | CC1=CC(=CC=C1)CC[C@H](C(=O)O)N |

| SMILES | CC1=CC(=CC=C1)CCC(C(=O)O)N |

| Canonical SMILES | CC1=CC(=CC=C1)CCC(C(=O)O)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(R)-2-Amino-4-(3-methylphenyl)butanoic acid (CAS: 1260588-99-5) has the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.25 g/mol . Its IUPAC name, (R)-2-amino-4-(m-tolyl)butanoic acid, reflects the stereochemistry at the C2 position and the meta-methyl substitution on the phenyl ring. The SMILES notation, CC1=CC(CCC@@HC(=O)O)=CC=C1, explicitly denotes the (R)-configuration .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1260588-99-5 | |

| Molecular Formula | C₁₁H₁₅NO₂ | |

| Molecular Weight | 193.25 g/mol | |

| Purity | ≥95% | |

| Optical Rotation ([α]D) | Not reported | — |

| Solubility | Likely polar solvents (e.g., DMSO, water) | — |

The absence of reported optical rotation values underscores the need for further experimental characterization.

Stereochemical Significance

The (R)-enantiomer is distinct from its (S)-counterpart and racemic forms, which may exhibit divergent biological activities. For example, the (S)-3-amino-4-(2-furyl)butanoic acid analog shows preferential incorporation into peptide chains, suggesting that the stereochemistry of (R)-2-amino-4-(3-methylphenyl)butanoic acid could influence its interactions with enzymatic systems.

Synthesis and Industrial Production

Industrial Manufacturing

Large-scale production likely employs:

-

Continuous-Flow Reactors: To enhance reaction efficiency and safety.

-

Enantioselective Catalysis: Using chiral catalysts to favor the (R)-enantiomer.

-

Automated Quality Control: HPLC and NMR for batch consistency .

Applications in Scientific Research

Pharmaceutical Development

The compound’s structure suggests potential as:

-

Peptide Backbone Modifier: The meta-methyl group could stabilize hydrophobic interactions in drug-receptor binding.

-

Enzyme Inhibitor: Analogous compounds inhibit GABA transaminase or kinases, hinting at therapeutic applications in neurological disorders or cancer.

Material Science

Its aromatic and flexible moieties make it a candidate for:

-

Supramolecular Assemblies: As a building block for self-assembling nanostructures.

-

Chiral Stationary Phases: In HPLC columns for enantiomer separation.

Mechanistic Insights and Biological Relevance

Putative Molecular Targets

While direct studies are lacking, structurally similar compounds interact with:

-

GABA Receptors: Modulating neurotransmitter activity.

-

Aminoacyl-tRNA Synthetases: Affecting protein synthesis.

Metabolic Pathways

The phenyl and methyl groups may influence:

-

CYP450 Metabolism: Altering drug half-life.

-

Membrane Permeability: Enhanced lipophilicity compared to unsubstituted analogs.

Comparative Analysis with Structural Analogs

Substituted Phenyl Derivatives

Heterocyclic Analogues

-

4-Amino-4-(furan-2-yl)butanoic acid: The furan ring’s electron-rich nature facilitates metal coordination, unlike the methylphenyl group.

Recent Advances and Future Directions

Despite its potential, (R)-2-amino-4-(3-methylphenyl)butanoic acid remains understudied. Priority research areas include:

-

Enantioselective Synthesis Optimization: To improve yields and scalability.

-

In Vivo Pharmacokinetics: Assessing absorption, distribution, and excretion.

-

Target Identification: High-throughput screening against disease-relevant protein libraries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume